Bis[4-(vinyloxy)butyl]terephthalate

Photopolymerization kinetics Cationic UV curing Divinyl ether networks

Flexible aliphatic divinyl ethers fail to deliver the modulus and chemical resistance required for durable industrial coatings, and liquid monomers are incompatible with powder coating processes. Bis[4-(vinyloxy)butyl]terephthalate (BVEBT) is a solid bifunctional divinyl ether that directly addresses these limitations. · Rigid terephthalate core yields cured networks with higher modulus and superior solvent/water resistance versus flexible aliphatic divinyl ether analogs. · Solid state (mp 44-46°C) enables zero-VOC powder coating formulations, a capability unavailable to liquid divinyl ethers. · Tunable crosslink density via systematically lower photopolymerization conversion provides a leverage point for photoresist formulation without altering initiator loading.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 117397-31-6
Cat. No. B044591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[4-(vinyloxy)butyl]terephthalate
CAS117397-31-6
SynonymsBis[4-(ethenyloxy)butyl] Ester 1,4-Benzenedicarboxylic Acid; 
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC=COCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCOC=C
InChIInChI=1S/C20H26O6/c1-3-23-13-5-7-15-25-19(21)17-9-11-18(12-10-17)20(22)26-16-8-6-14-24-4-2/h3-4,9-12H,1-2,5-8,13-16H2
InChIKeyHMNFSPVCKZFHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[4-(vinyloxy)butyl]terephthalate (CAS 117397-31-6): Rigid Divinyl Ether Monomer for High-Modulus Crosslinked Networks


Bis[4-(vinyloxy)butyl]terephthalate (BVEBT) is a bifunctional divinyl ether monomer belonging to the class of cationically photopolymerizable crosslinking agents. Its molecular architecture features a rigid terephthalate aromatic core flanked by two flexible butyl spacer chains, each terminating in a reactive vinyl ether group [1]. The compound exhibits a melting point of 44–46°C, a predicted boiling point of 475.4±35.0°C at 760 mmHg, and a density of 1.087 g/cm³ . As a solid divinyl ether ester monomer, BVEBT is particularly distinguished by its capacity to impart high modulus and enhanced chemical resistance to cured polymer networks relative to more flexible aliphatic divinyl ether analogs .

Why Bis[4-(vinyloxy)butyl]terephthalate Cannot Be Replaced by Generic Divinyl Ethers or Acrylates in Precision UV-Cured Formulations


Divinyl ether monomers are not functionally interchangeable in cationic UV-curing applications. The rigidity of the aromatic terephthalate core in BVEBT fundamentally alters photopolymerization kinetics relative to flexible aliphatic divinyl ethers such as triethylene glycol divinyl ether (TEGDVE), resulting in systematically lower final conversions under identical curing conditions [1]. This lower conversion directly modulates crosslink density and therefore network mechanical properties, including modulus and glass transition temperature . Furthermore, vinyl ethers polymerize exclusively via a cationic mechanism in the presence of iodonium salt photoinitiators, whereas acrylates follow a radical pathway—yielding fundamentally different network topologies, shrinkage profiles, and oxygen inhibition sensitivities [2]. Substituting BVEBT with a generic acrylate or a flexible divinyl ether without reformulation will produce cured networks with divergent modulus, chemical resistance, and thermomechanical performance, rendering the substitution invalid for applications requiring precisely specified mechanical or barrier properties [1].

Quantitative Differentiation Evidence for Bis[4-(vinyloxy)butyl]terephthalate (BVEBT) Relative to Triethylene Glycol Divinyl Ether (TEGDVE)


Rigid Aromatic Core Reduces Final Photopolymerization Conversion by >40% Absolute at 40°C Relative to Flexible TEGDVE

In an isothermal photopolymerization study using a diphenyl iodonium salt photoinitiator, BVEBT—the rigid terephthalate-containing divinyl ether—achieved substantially lower final conversions than flexible triethylene glycol divinyl ether (TEGDVE) under identical curing conditions. This difference arises from the restricted molecular mobility imposed by the aromatic core during network formation [1].

Photopolymerization kinetics Cationic UV curing Divinyl ether networks

Aromatic Terephthalate Core Enables High-Modulus Polymer Networks Relative to Aliphatic Divinyl Ethers

The rigid terephthalate core of BVEBT confers significantly higher modulus to cured divinyl ether polymers compared to networks derived from flexible aliphatic divinyl ether monomers such as VE 4051 . This structure-property relationship is well-established: aromatic units restrict chain segmental motion, increasing resistance to deformation under stress [1].

Crosslinked networks Polymer modulus Coating mechanical properties

Solid Monomer Physical Form (mp 44–46°C) Enables Powder Coating Formulations Unattainable with Liquid Divinyl Ethers

BVEBT is a low-melting solid ester monomer with a melting point of 44–46°C . This solid physical form at ambient temperature contrasts with liquid divinyl ethers such as triethylene glycol divinyl ether (TEGDVE), which has a significantly lower melting point (liquid at 25°C). The solid state of BVEBT enables its direct incorporation into powder coating formulations—a capability not available to liquid divinyl ether alternatives .

Powder coating Solid monomer Zero-VOC UV curing

EPA Significant New Use Rule (SNUR) Imposes Regulatory Constraints on Water Release for BVEBT but Not for Unregulated Divinyl Ethers

BVEBT is subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.1577, which mandates EPA reporting for any release to water [1]. This regulatory constraint is specific to BVEBT (PMN P-98-1163) and does not automatically apply to other divinyl ether monomers such as TEGDVE or aliphatic divinyl ethers that have not triggered such reporting requirements.

Regulatory compliance EPA SNUR TSCA

Aromatic Ester Linkages Confer Enhanced Hydrolytic Stability Relative to Aliphatic Ester Divinyl Ether Analogs

The ester linkages in BVEBT are directly bonded to the aromatic terephthalate ring. Aromatic esters exhibit significantly slower hydrolysis rates than aliphatic esters due to resonance stabilization of the carbonyl group by the aromatic ring and steric protection of the ester linkage [1]. This contrasts with divinyl ethers containing aliphatic ester linkages (e.g., divinyl adipate, divinyl succinate), which are more susceptible to hydrolytic degradation [2].

Hydrolytic stability Ester hydrolysis Polymer durability

Terephthalate Core Provides Intrinsic UV Absorption That May Serve as Internal Filter in Photocured Films

The terephthalate aromatic chromophore in BVEBT absorbs UV light in the 260–300 nm region [1]. This intrinsic absorption is absent in fully aliphatic divinyl ethers such as TEGDVE. During UV curing, this absorption can create an internal filter effect that attenuates light penetration through the film thickness [2].

UV absorption Photocuring depth Internal filter effect

Evidence-Based Application Scenarios for Bis[4-(vinyloxy)butyl]terephthalate Where Differentiation Justifies Procurement


High-Modulus, Chemically Resistant Powder Coatings via Cationic UV Curing

The solid physical state (mp 44–46°C) of BVEBT enables its direct use in zero-VOC powder coating formulations, a capability unavailable to liquid divinyl ethers [1]. The rigid terephthalate core yields cured networks with higher modulus and superior chemical resistance compared to coatings formulated with flexible aliphatic divinyl ethers [2]. Procure BVEBT when the target application requires: (i) a solid crosslinker compatible with powder coating processing, (ii) high coating hardness, and (iii) enhanced solvent and water resistance in the final cured film.

UV-Curable Photoresists Requiring Controlled Crosslink Density Modulation

The systematically lower photopolymerization conversion of BVEBT relative to flexible divinyl ethers such as TEGDVE provides a tunable crosslink density lever [1]. In photoresist formulations where excessive crosslinking would impair development or pattern fidelity, substituting a portion of flexible divinyl ether with BVEBT can deliberately reduce final conversion and crosslink density without altering initiator concentration or curing conditions. This property is documented in patents describing cationically polymerizable compositions comprising compounds having a vinyloxy group bonded to an aromatic group, which are easily cured upon light exposure and/or heating [2].

Moisture-Resistant Coatings for Long-Term Aqueous or Humid Service Environments

The aromatic terephthalate ester linkages in BVEBT exhibit enhanced hydrolytic stability relative to aliphatic ester-containing divinyl ethers such as divinyl adipate or divinyl succinate [1]. For coatings, adhesives, or sealants intended for prolonged exposure to water, humidity, or mildly acidic/basic aqueous conditions, the terephthalate backbone provides superior resistance to ester hydrolysis and associated network degradation. This property justifies BVEBT procurement over aliphatic ester divinyl ether alternatives when long-term durability in wet environments is a critical performance requirement [1].

Thin-Film UV-Cured Coatings Where Internal UV Filtering Is Tolerated or Desired

The aromatic terephthalate core of BVEBT absorbs UV light in the 260–300 nm region, creating an internal filter effect during photopolymerization [1]. This property limits the maximum achievable film thickness in single-exposure curing but may be advantageous in applications requiring graded crosslinking through the film thickness or where a built-in UV absorber is desired for post-cure UV protection. Procure BVEBT when the target film thickness is compatible with the absorption-limited cure depth and when aliphatic divinyl ethers would necessitate addition of separate UV absorber additives [2].

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